3-(4-クロロフェニル)イミノ-1-フェニルインドール-2-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

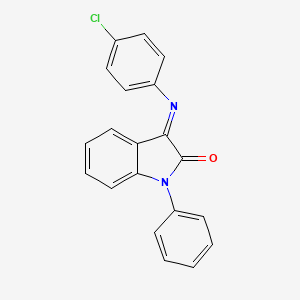

3-(4-Chlorophenyl)imino-1-phenylindol-2-one is a useful research compound. Its molecular formula is C20H13ClN2O and its molecular weight is 332.79. The purity is usually 95%.

BenchChem offers high-quality 3-(4-Chlorophenyl)imino-1-phenylindol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenyl)imino-1-phenylindol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成と医薬品化学

- 医薬品化学において、科学者たちは潜在的な薬物候補としてAldrichCPRの誘導体を研究しています。 その構造の改変は、抗腫瘍、抗炎症、または抗菌特性を持つ化合物につながる可能性があります .

鎮痛活性

- 研究では、AldrichCPRの鎮痛効果(痛みを和らげる効果)が調べられています。 研究者は、痛み経路を調節するその能力を探求しており、これは新しい鎮痛薬につながる可能性があります .

ベンゾチアゾールヘテロ環誘導体

- AldrichCPR誘導体は、ベンゾチアゾールヘテロ環化合物に組み込まれてきました。 これらの誘導体は、抗菌性や抗酸化性などの興味深い生物学的活性を示しています .

非線形光学

- AldrichCPRの非線形光学における潜在的な応用が探求されてきました。 その高い静的および動的分極率は、さまざまな波長での第2高調波発生と第3高調波発生の研究に適しています .

光物理的特性

- 研究者は、AldrichCPRの蛍光挙動を含む光物理的特性を調べています。 これらの特性を理解することで、蛍光プローブやセンサーの設計に役立ちます .

作用機序

Target of Action

It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of 3-(4-Chlorophenyl)imino-1-phenylindol-2-one is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could influence multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

The wide range of biological activities associated with indole derivatives suggests that this compound could have diverse effects at the molecular and cellular levels .

生化学分析

Biochemical Properties

It is known that compounds with similar structures can participate in various biochemical reactions . The exact enzymes, proteins, and other biomolecules that 3-(4-Chlorophenyl)imino-1-phenylindol-2-one interacts with are yet to be identified .

Cellular Effects

It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Similar compounds have been shown to have threshold effects and can cause toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it contains targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .

生物活性

3-(4-Chlorophenyl)imino-1-phenylindol-2-one is an indole derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives are known for their significant pharmacological potential, exhibiting a wide range of biological activities including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antitubercular

- Antidiabetic

- Antimalarial

- Anticholinesterase .

The presence of the indole core in 3-(4-Chlorophenyl)imino-1-phenylindol-2-one suggests similar potential for diverse biological interactions.

Target Interaction

The exact mechanism of action for 3-(4-Chlorophenyl)imino-1-phenylindol-2-one remains to be fully elucidated. However, it is believed that compounds in this class can bind to multiple receptors with high affinity, influencing various biochemical pathways .

Biochemical Pathways

Indole derivatives may exert their effects through:

- Binding interactions with biomolecules

- Enzyme inhibition or activation

- Changes in gene expression .

These interactions can lead to alterations in cellular functions, impacting cell signaling pathways and metabolic processes.

Antimicrobial Activity

Research indicates that compounds similar to 3-(4-Chlorophenyl)imino-1-phenylindol-2-one exhibit notable antimicrobial properties. A study highlighted the synthesis and evaluation of related compounds showing significant antifungal activity against pathogenic strains .

Anticancer Properties

Indole derivatives have been recognized for their anticancer potential. Various studies have demonstrated that these compounds can inhibit the growth of cancer cells. For instance, related indole structures have shown efficacy against human colon adenocarcinoma cells, suggesting a promising avenue for further exploration .

Study on Antifungal and Antitubercular Activity

A notable study synthesized 3-(4-Chlorophenyl)-4-substituted pyrazole derivatives and tested them for antifungal activity. Some derivatives exhibited strong antifungal effects against four pathogenic fungi and showed activity against Mycobacterium tuberculosis H37Rv . This suggests that modifications to the indole structure can enhance biological efficacy.

Mechanistic Insights into Cellular Effects

Research has indicated that similar compounds can influence cellular uptake and localization. For example, studies on N-(4-chlorophenyl)urea revealed its concentrative accumulation in mitochondria, which may be a site of action for related compounds . This underscores the importance of understanding how structural characteristics influence the compound's interaction with cellular components.

The biological activity of 3-(4-Chlorophenyl)imino-1-phenylindol-2-one can vary significantly based on dosage. Similar compounds have demonstrated threshold effects, where high doses may lead to toxic outcomes. Understanding the dose-response relationship is crucial for evaluating its therapeutic potential .

特性

IUPAC Name |

3-(4-chlorophenyl)imino-1-phenylindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O/c21-14-10-12-15(13-11-14)22-19-17-8-4-5-9-18(17)23(20(19)24)16-6-2-1-3-7-16/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPTYEBARUELQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NC4=CC=C(C=C4)Cl)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。